(S)-PraMipexole-d5 Dihydrochloride
Description
Contextual Overview of Pramipexole (B1678040) as a Dopamine (B1211576) Receptor Agonist
Pramipexole is a non-ergot dopamine agonist known for its high specificity and full intrinsic activity at the D2 subfamily of dopamine receptors. drugs.comnih.gov It demonstrates a notable binding preference for the D3 receptor subtype over the D2 or D4 subtypes. nih.govtocris.comnih.gov The chemical name for pramipexole is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole. elsevier.es Its mechanism of action is believed to be linked to its ability to stimulate dopamine receptors, thereby mimicking the effects of the neurotransmitter dopamine. drugs.comgoogle.com This stimulation of dopamine receptors is thought to alleviate symptoms associated with a reduction of dopamine in the brain. drugbank.com
Pramipexole's activity is primarily mediated through presynaptic autoreceptors of the D3 and D2 types in intact dopaminergic systems, which leads to a decrease in the synthesis and synaptic release of dopamine. nih.gov However, in systems with diminished dopamine release due to neuronal damage, it directly stimulates postsynaptic D2 and D3 receptors. nih.gov Formulations containing pramipexole have been utilized in the management of Parkinson's disease and restless legs syndrome. drugbank.comcaymanchem.comwikipedia.org
Significance of the (S)-Enantiomer in Dopaminergic System Investigations
Pramipexole possesses a single chiral center, and it is the (S)-enantiomer, specifically (S)-Pramipexole, that exhibits the potent dopamine agonist activity. google.comeuropa.eumdpi.com The R(+) enantiomer, also known as dexpramipexole, is largely devoid of these dopamine agonist effects. nih.govresearchgate.net This stereospecificity is a critical factor in its synthetic process and its pharmacological application. mdpi.com
The distinct pharmacological profiles of the two enantiomers allow researchers to differentiate between dopaminergic and non-dopaminergic effects. wikipedia.org For instance, both the (S) and (R) enantiomers have demonstrated neuroprotective properties that are independent of dopamine receptor affinity, potentially through mechanisms like inhibiting lipid peroxidation and normalizing mitochondrial function. google.comnih.gov By comparing the effects of the (S)-isomer with the R-isomer, which has significantly lower affinity for dopamine receptors, scientists can investigate these non-dopaminergic pathways. wikipedia.orgnih.gov
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Research: The Role of (S)-Pramipexole-d5 Dihydrochloride (B599025)
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are invaluable tools in research. clearsynth.comthalesnano.com While chemically similar to their non-labeled counterparts, the increased mass from deuterium can alter their physical and chemical properties. clearsynth.com This substitution can lead to improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives. symeres.comnih.gov (S)-Pramipexole-d5 Dihydrochloride is the deuterium-labeled version of (S)-Pramipexole Dihydrochloride. cymitquimica.commedchemexpress.com
Utility in Pharmacokinetic and Metabolic Pathway Elucidation Methodologies
Stable isotope labeling, including deuterium, is a powerful technique for tracing the metabolic fate of compounds within biological systems. symeres.comtandfonline.com The use of deuterium-labeled compounds like (S)-Pramipexole-d5 allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.orghwb.gov.in By tracking the deuterated molecule, scientists can gain detailed insights into its metabolic pathways and clearance rates, which is crucial for optimizing drug candidates. clearsynth.comthalesnano.com
The combination of stable isotope tracers with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy enables the quantitative detection and tracking of all measurable metabolites derived from a specific labeled compound. hwb.gov.inacs.orgnih.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms through complex metabolic networks in various experimental setups, including human studies. nih.gov While deuterium substitution has been shown to have minimal to no effect on the in vivo oxidation rates of some simple molecules, it remains a critical tool for studying the metabolic pathways of more complex drugs. nih.gov
Applications in Quantitative Bioanalytical Research
In quantitative bioanalysis, particularly in methods using liquid chromatography-mass spectrometry (LC-MS), isotopically labeled molecules serve as ideal internal standards. thalesnano.comaptochem.com (S)-Pramipexole-d5 is intended for use as an internal standard for the quantification of (S)-Pramipexole by GC- or LC-MS. caymanchem.com
Deuterated compounds are preferred as internal standards because they have nearly identical chemical and physical properties to the analyte being measured, including the same extraction recovery, ionization response, and chromatographic retention time. aptochem.com This co-elution is an important characteristic for an internal standard. aptochem.com The use of a stable isotope-labeled internal standard, like (S)-Pramipexole-d5, helps to control for variability in sample extraction, injection, and ionization, leading to more robust, accurate, and precise quantitative analytical methods. aptochem.comnih.govresearchgate.netnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNWXHSYPXQFSK-DTYNNZMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Incorporation for S Pramipexole D5 Dihydrochloride
Chemoenzymatic Synthesis Approaches for Stereospecific Pramipexole (B1678040) Intermediates
A significant advancement in the synthesis of (S)-Pramipexole has been the development of chemoenzymatic methods to produce key stereospecific intermediates. mdpi.comdntb.gov.uaresearchgate.net These approaches leverage the high selectivity of enzymes to resolve racemic mixtures, thereby providing enantiomerically pure building blocks essential for the final active pharmaceutical ingredient.
One prominent method involves the synthesis of (S)- and (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. mdpi.comdntb.gov.uaresearchgate.net These compounds serve as crucial synthons for preparing (S)-Pramipexole and its enantiomer, dexpramipexole. mdpi.comdntb.gov.uaresearchgate.net The process starts with a racemic mixture and utilizes two sequential irreversible transesterifications catalyzed by Candida antarctica lipase (B570770) type A (CAL-A). mdpi.comdntb.gov.uaresearchgate.net Through careful optimization of reaction conditions, these key intermediates can be obtained in good yields and with high enantiomeric excess. mdpi.comdntb.gov.uaresearchgate.net
Another chemoenzymatic strategy focuses on the resolution of the racemic alcohol, rac-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide. mdpi.com The enantiopure (R)-alcohol, obtained through this enzymatic resolution, is a valuable synthon for the synthesis of (S)-Pramipexole dihydrochloride (B599025) monohydrate. mdpi.com
The choice of solvent has been identified as a critical parameter in these enzymatic resolutions. For instance, a mixture of acetone (B3395972) and n-hexane has been shown to be a good compromise between enantioselectivity and reactivity for the CAL-A catalyzed transesterification of rac-4-hydroxy-tetrahydrobenzothiazole derivatives. mdpi.com
Targeted Deuterium (B1214612) Incorporation Strategies on the N-Propyl Moiety for (S)-Pramipexole-d5
The synthesis of (S)-Pramipexole-d5 involves the specific incorporation of five deuterium atoms onto the N-propyl group. medchemexpress.commedchemexpress.com This isotopic labeling is crucial for its use as an internal standard in pharmacokinetic studies and other analytical applications. The deuterium atoms are typically introduced using a deuterated starting material, such as a deuterated propyl bromide, during the alkylation step of the synthesis.
The Fukuyama alkylation protocol has been successfully applied in a scalable process for the synthesis of Pramipexole. researchgate.net This method involves the monoalkylation of a protected amine intermediate. researchgate.net For the synthesis of the d5 analogue, a deuterated propylating agent would be used in this step. This approach is advantageous as it allows for high conversion rates and preserves the optical purity of the chiral center. researchgate.net
Metabolic studies have shown that the N-propyl group of Pramipexole is a site of metabolism in humans. googleapis.com Therefore, deuterium incorporation at this position can potentially alter the pharmacokinetic profile of the molecule due to the deuterium kinetic isotope effect (DKIE). googleapis.com This effect can lead to slower metabolism at the deuterated site, a phenomenon known as metabolic switching. googleapis.com
Optimization of Enantiomeric Purity in (S)-Pramipexole Synthesis
Achieving high enantiomeric purity is a critical aspect of (S)-Pramipexole synthesis, as the pharmacological activity resides in the (S)-enantiomer. mdpi.comchemrxiv.org Several methods are employed to ensure the final product is essentially free of the (R)-enantiomer.
Chemoenzymatic resolutions, as discussed earlier, are a powerful tool for obtaining enantiomerically pure intermediates. mdpi.comdntb.gov.uaresearchgate.net By using enzymes like Candida antarctica lipase A, it is possible to achieve very high enantiomeric excess (ee), often exceeding 99% for the desired (S)-intermediate. mdpi.comdntb.gov.uaresearchgate.net
| Enantiomer | Reported Enantiomeric Excess (ee) | Method |
|---|---|---|
| (R)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide | >98% | Two consecutive irreversible transesterifications catalyzed by Candida antarctica lipase type A |
| (S)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide | >99% |
In addition to enzymatic methods, chiral High-Performance Liquid Chromatography (HPLC) is a common technique for both analytical determination and preparative separation of enantiomers. ptfarm.pl Various chiral stationary phases (CSPs), particularly those based on cellulose (B213188) and amylose (B160209), have proven effective for the direct separation of Pramipexole enantiomers. ptfarm.pl The choice of mobile phase and column temperature can be optimized to achieve the best resolution. ptfarm.pl For example, a Chiralpak IA column has been shown to provide excellent separation of Pramipexole enantiomers. ptfarm.pl
Fractional crystallization of diastereomeric salts is another classical method for resolving racemic mixtures of Pramipexole or its precursors. mdpi.com
Scalability Considerations for Research-Grade Compound Production
The synthesis of research-grade (S)-Pramipexole-d5 Dihydrochloride requires processes that are not only efficient and stereoselective but also scalable to produce the necessary quantities for preclinical and clinical studies. researchgate.netclinicaltrials.gov
The development of a robust and economical process is crucial for industrial production. google.com The synthesis should aim for high yields and be amenable to implementation in a manufacturing setting. google.com Continuous processing is an option that can be considered for larger-scale manufacturing. google.com
| Feature | Advantage |
|---|---|
| Fukuyama Alkylation Protocol | High conversion rates, preservation of optical purity. |
| Telescoping of Final Steps | Simplified process, reduced waste, improved efficiency. |
| Ease of Purification | Facilitates obtaining a high-purity final product. |
Advanced Analytical Characterization of S Pramipexole D5 Dihydrochloride
Chromatographic Techniques for Purity, Isotopic Integrity, and Enantiomeric Assessment
Chromatographic methods are fundamental in the analysis of (S)-Pramipexole-d5 dihydrochloride (B599025), providing detailed information on its chemical and enantiomeric purity, as well as its isotopic distribution.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of (S)-Pramipexole-d5 dihydrochloride. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation of the main compound from any potential impurities.
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of pramipexole (B1678040) and its related substances. These methods are typically validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.
A common approach involves using a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). The pH of the mobile phase and the gradient or isocratic elution profile are critical parameters that are optimized to achieve the desired separation. Detection is most commonly performed using a UV detector at a wavelength of approximately 262 nm or 263 nm, where pramipexole exhibits strong absorbance.
Stability-indicating HPLC methods have also been developed to separate pramipexole from its degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. These methods are crucial for ensuring the stability of the compound and for identifying potential impurities that may arise during storage or handling.
Table 1: Representative HPLC Method Parameters for Pramipexole Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Eclipse XDB-12 C18 (150 mm x 4.6 mm, 5 µm) | Analytical column C18 (150 mm x 4.6 mm, 5µm) | Hypersil BDS C18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | Distilled water: acetonitrile (10: 90 v/v) | Buffer and Acetonitrile in a gradient ratio | Phosphate buffer (pH 3.0): Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 263 nm | UV at 262 nm | UV at 264 nm |
| Retention Time | 5.2 minutes | 5.47 min | 6.791 min |
Chiral Chromatography for Enantiomeric Excess Determination
Since the biological activity of pramipexole resides in the (S)-enantiomer, it is critical to determine the enantiomeric purity of this compound. Chiral chromatography is the method of choice for separating and quantifying the (S)- and (R)-enantiomers.
Chiral stationary phases (CSPs) are employed to achieve enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven to be highly effective. For instance, a Chiralpak AD column, which is an amylose-based CSP, has been successfully used to resolve the enantiomers of pramipexole. The mobile phase for chiral separations often consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol, with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape and resolution. The resolution between the enantiomers is a critical parameter, with values greater than two generally indicating good separation.
The development of a single-run liquid chromatography method for the simultaneous determination of (S)-pramipexole and its enantiomeric and process-related impurities has been achieved using a Chiralpak AD-H column. This highlights the power of chiral chromatography in providing a comprehensive purity profile of the drug substance.
Spectroscopic Methods for Structural Elucidation and Deuterium (B1214612) Localization
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for verifying the location and extent of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the
Development and Validation of Reference Standards Using Deuterated Analogues
The development and validation of analytical reference standards are fundamental to ensuring the accuracy, precision, and reliability of quantitative pharmaceutical analysis. In modern analytical chemistry, particularly in methods employing mass spectrometry, stable isotope-labeled (SIL) compounds have become the gold standard for use as internal standards. Deuterated analogues, such as this compound, are exemplary of this class of reagents, offering significant advantages in the development and validation of robust analytical methods for their corresponding unlabeled analytes.
The primary utility of a deuterated analogue like this compound is its role as an internal standard in bioanalytical methods and other quantitative assays. acanthusresearch.com Because the substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass, it can be distinguished from the unlabeled analyte by a mass spectrometer. However, its physicochemical properties remain nearly identical to the parent compound. lipomed-shop.com This similarity ensures that the deuterated standard behaves in the same manner as the analyte during sample preparation steps—such as extraction, derivatization, and chromatography—and during ionization in the mass spectrometer's source. acanthusresearch.comlipomed-shop.com Consequently, any loss of analyte during sample workup or fluctuations in instrument response (e.g., matrix-induced ion suppression or enhancement) will be mirrored by the internal standard, allowing for accurate correction and highly reliable quantification. acanthusresearch.comlcms.cz
The development of a suitable deuterated standard requires careful consideration of the label's position and stability. For a SIL internal standard to be effective, the deuterium labels must not be susceptible to exchange with protons from solvents or the sample matrix. acanthusresearch.com Therefore, they are placed on carbon atoms where such exchange is unlikely to occur, avoiding positions on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups where enolization could facilitate exchange. acanthusresearch.com this compound is specifically labeled on the N-propyl group, a stable position. lgcstandards.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | (S)-Pramipexole-(N-Propyl-2,2,3,3,3-d5) Dihydrochloride | lgcstandards.com |
| CAS Number | 1217601-58-5 | lgcstandards.compharmaffiliates.com |
| Molecular Formula | C₁₀H₁₄D₅Cl₂N₃S | lgcstandards.compharmaffiliates.com |
| Molecular Weight | 289.28 | lgcstandards.compharmaffiliates.com |
| Unlabeled CAS | 104632-25-9 | lgcstandards.com |
| Isotope Type | Deuterium | lgcstandards.com |
The validation of an analytical method using a deuterated internal standard is a comprehensive process guided by international regulatory standards, such as those from the International Council on Harmonisation (ICH). scielo.bridosi.org This process ensures the method is suitable for its intended purpose. For the quantification of pramipexole in various matrices, numerous high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated. ijpsonline.comnih.govnih.gov While these studies often focus on the unlabeled drug, their validation parameters provide a clear framework for how a deuterated standard like this compound is employed to guarantee data integrity.
A highly sensitive and specific LC-MS/MS method for pramipexole in human plasma, for instance, uses an internal standard to achieve a robust linearity range of 20-3540 pg/mL. nih.gov The internal standard is critical for compensating for the variability inherent in complex biological samples and the electrospray ionization process. nih.gov The validation of such methods involves assessing several key performance characteristics.
Key Validation Parameters in Analytical Methods for Pramipexole:
Linearity: Establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. Methods for pramipexole have demonstrated linearity across various ranges, such as 1-100 µg/mL and 6.25-225.0 µg/mL for HPLC-UV methods, and 20-4020 pg/mL for a more sensitive UPLC-MS/MS method. dergipark.org.trimpactfactor.orgresearchgate.net
Precision: Measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov
Accuracy: Assesses the closeness of the test results to the true value, often determined through recovery studies in a spiked matrix. For pramipexole, mean recovery values are typically expected to be within ±15% of the nominal value, with one validated method reporting a mean recovery of 101.26%. idosi.orgdergipark.org.tr
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Define the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. These values highlight the sensitivity of the method. nih.gov
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For pramipexole, the m/z transition 212.10 → 153.10 is commonly used. nih.govresearchgate.net
The use of this compound as an internal standard directly enhances the precision, accuracy, and robustness of these measurements, making it an indispensable tool for clinical pharmacokinetic studies and quality control testing. nih.gov
Table 2: Summary of Validation Parameters from Published Analytical Methods for Pramipexole
| Parameter | Method Type | Reported Value/Range | Internal Standard Used | Source |
|---|---|---|---|---|
| Linearity Range | RP-HPLC | 6.25-225.0 µg/mL | Not specified for this parameter | dergipark.org.tr |
| Linearity Range | HPLC | 10.0-30.0 µg/mL | Tamsulosin HCl | scielo.br |
| Linearity Range | LC-MS/MS | 20-3540 pg/mL | Memantine | nih.gov |
| Linearity Range | UPLC-MS/MS | 20-4020 pg/mL | Ranitidine | researchgate.net |
| Accuracy (Mean Recovery) | RP-HPLC | 101.26 % ± 0.56 | Not specified for this parameter | dergipark.org.tr |
| Accuracy (Mean Recovery) | HPLC | 100.5 ± 1.10 | Tamsulosin HCl | scielo.br |
| LOD | RP-HPLC | 4.18 μg/mL | Not specified for this parameter | dergipark.org.tr |
| LOQ | RP-HPLC | 12.66 μg/mL | Not specified for this parameter | dergipark.org.tr |
| LOD | HPLC | 8 ng/mL | Tamsulosin HCl | scielo.br |
| LOQ | HPLC | 50 ng/mL | Tamsulosin HCl | scielo.br |
| Retention Time | RP-HPLC | 2.28 min | Not specified for this parameter | ijpsonline.com |
| Retention Time | LC-MS/MS | 2.32 min | Memantine (2.52 min) | nih.gov |
Molecular Pharmacology and Receptor Interaction Studies of S Pramipexole, with Relevance to D5 Analogue Research
In Vitro Receptor Binding Affinity and Selectivity Profiling
(S)-Pramipexole is a non-ergot dopamine (B1211576) agonist characterized by its high affinity and selectivity for the D2 subfamily of dopamine receptors. nih.gov This selective interaction profile is fundamental to its mechanism of action and distinguishes it from older ergot-derived dopamine agonists.
(S)-Pramipexole demonstrates a strong binding affinity for all members of the dopamine D2 receptor subfamily, which includes the D2, D3, and D4 receptor subtypes. drugbank.com In vitro studies using cloned human dopamine receptors have quantified the binding affinity of (S)-Pramipexole, typically reported as the inhibition constant (Ki). The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. (S)-Pramipexole binds to these receptors with nanomolar potency, underscoring its effectiveness as a dopamine receptor agonist. plos.orgnih.gov
Table 1: In Vitro Binding Affinities (Ki) of (S)-Pramipexole for Human Dopamine D2 Subfamily Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| Dopamine D2S | 3.3 |
| Dopamine D2L | 3.9 |
| Dopamine D3 | 0.5 |
| Dopamine D4 | 3.9 |
Data compiled from studies on cloned human dopamine receptors. plos.orgnih.gov
A distinguishing feature of (S)-Pramipexole's receptor binding profile is its preferential affinity for the dopamine D3 receptor subtype over the D2 and D4 subtypes. nih.govnih.gov This preference is evident from the lower Ki value for the D3 receptor compared to the other D2 subfamily receptors. plos.orgnih.gov Specifically, the binding affinity of pramipexole (B1678040) for the D3 receptor has been reported to be approximately 7 to 8 times higher than for the D2 receptor. nih.gov This preferential binding to D3 receptors is thought to contribute to some of its unique pharmacological effects. nih.gov The D3 receptor is predominantly located in the limbic regions of the brain, which are associated with mood and behavior, whereas D2 receptors are more densely concentrated in the striatum, a key area for motor control. plos.orgnih.gov The higher affinity for D3 receptors may play a role in the non-motor effects observed with pramipexole treatment. patsnap.com
(S)-Pramipexole exhibits a high degree of selectivity for the dopamine D2 receptor subfamily, with minimal interaction with other neurotransmitter receptors. nih.gov Studies have shown that it has negligible affinity for the dopamine D1 and D5 receptor subtypes. Furthermore, it demonstrates little to no significant binding to serotonergic or adrenergic receptors, which contributes to its favorable side effect profile compared to less selective, ergot-derived dopamine agonists. nih.govnih.gov However, some research indicates that pramipexole may act as an agonist at α2-adrenergic receptors, which could potentially influence adrenergic tone. researchgate.net
Table 2: Selectivity Profile of (S)-Pramipexole for Various Neurotransmitter Receptors
| Receptor Family | Interaction/Affinity |
|---|---|
| Dopamine D1-like (D1, D5) | Negligible affinity |
| Serotonergic Receptors | Little interaction nih.govnih.gov |
| Adrenergic Receptors | Little interaction, though some agonist activity at α2-adrenergic receptors has been noted nih.govresearchgate.net |
Agonist Functional Activity in Cellular and Subcellular Assays
As a dopamine receptor agonist, (S)-Pramipexole not only binds to the D2 subfamily of receptors but also activates them, initiating a cascade of intracellular signaling events. nih.gov It is considered a full agonist, meaning it elicits a maximal functional response upon binding to the receptor. nih.govdrugbank.com
The dopamine D2, D3, and D4 receptors are G protein-coupled receptors (GPCRs) that are linked to the Gαi subtype of G proteins. wikipedia.org Activation of these receptors by an agonist like (S)-Pramipexole leads to the inhibition of the enzyme adenylyl cyclase. patsnap.com This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). patsnap.com This inhibitory effect on cAMP production is a hallmark of D2-like receptor activation and is a key mechanism through which (S)-Pramipexole exerts its pharmacological effects. patsnap.com By mimicking the action of endogenous dopamine at these receptors, pramipexole helps to normalize the signaling in dopamine-deficient states. patsnap.com
The activation of D2 subfamily receptors by (S)-Pramipexole and the subsequent reduction in cAMP levels can modulate various downstream intracellular signaling cascades. The decrease in cAMP leads to reduced activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous target proteins involved in neuronal excitability and gene expression. Additionally, studies have investigated the impact of pramipexole on the expression of immediate early genes, such as C-fos and Zif268, which are involved in synaptic plasticity and long-term cellular changes. nih.gov Research in animal models has shown that pramipexole can modulate the expression of these genes in corticostriatal circuits, suggesting a role in regulating neural network activity and plasticity. nih.gov
Preclinical Investigations of Blood-Brain Barrier Transport Mechanisms
The ability of a neuroactive compound to cross the blood-brain barrier (BBB) is fundamental to its therapeutic efficacy within the central nervous system. Preclinical research has focused on elucidating the specific mechanisms by which (S)-Pramipexole traverses this highly selective barrier. These investigations are directly relevant to its deuterated analogue, (S)-Pramipexole-d5 Dihydrochloride (B599025), as the isotopic labeling is not expected to alter the fundamental transport pathways of the molecule.
Studies utilizing in vitro models of the BBB, such as immortalized rat brain capillary endothelial cells (RBEC1), have provided significant insights into the transport of pramipexole. nih.govresearchgate.netteikyo.jp The uptake of radiolabeled pramipexole ([14C]Pramipexole) by these cells was found to be dependent on both temperature and pH. nih.govresearchgate.netteikyo.jp Conversely, the transport process was independent of sodium ion concentration and membrane potential. nih.govresearchgate.netteikyo.jp
Table 1: Characteristics of [14C]Pramipexole Uptake in an In Vitro BBB Model (RBEC1 Cells)
| Parameter | Effect on Uptake | Source |
|---|---|---|
| Temperature | Dependent | nih.govresearchgate.netteikyo.jp |
| pH | Dependent | nih.govresearchgate.netteikyo.jp |
| Sodium Ion (Na+) Concentration | Independent | nih.govresearchgate.netteikyo.jp |
| Membrane Potential | Independent | nih.govresearchgate.netteikyo.jp |
Further investigation into the specific transporters involved revealed that the uptake of pramipexole is inhibited by several organic cations. nih.govresearchgate.netteikyo.jp A mutual inhibitory effect was observed between pramipexole and pyrilamine, a known substrate for organic cation transporters. nih.govresearchgate.net Additionally, preloading the endothelial cells with unlabeled pramipexole stimulated the uptake of [14C]Pramipexole, a characteristic feature of carrier-mediated transport. nih.govresearchgate.netteikyo.jp These findings strongly suggest that pramipexole is transported across the BBB, at least in part, by a transporter sensitive to organic cations. nih.govresearchgate.net
Table 2: Effect of Various Compounds on [14C]Pramipexole Uptake in RBEC1 Cells
| Compound | Effect | Inference | Source |
|---|---|---|---|
| Unlabeled Pramipexole | Inhibition | Saturable, carrier-mediated transport | nih.govresearchgate.netteikyo.jp |
| Pyrilamine | Inhibition | Shared transport pathway with other organic cations | nih.govresearchgate.netteikyo.jp |
| Various Organic Cations | Inhibition | Transport mediated by an organic cation transporter | nih.govresearchgate.netteikyo.jp |
To identify the specific molecular transporters, Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) analysis was performed on the RBEC1 cells. nih.gov The results showed that the mRNA expression level of the organic cation/carnitine transporter 2 (rOCTN2) was the highest, followed by rOCTN1. nih.govresearchgate.net In contrast, the expression of other organic cation transporters such as rOCT1, rOCT2, and rOCT3 was negligible. nih.govresearchgate.net
Table 3: Relative mRNA Expression of Organic Cation Transporters in an In Vitro BBB Model
| Transporter | Relative Expression Level | Source |
|---|---|---|
| rOCTN2 | Highest | nih.govresearchgate.net |
| rOCTN1 | Moderate | nih.govresearchgate.net |
| rOCT1 | Negligible | nih.govresearchgate.net |
| rOCT2 | Negligible | nih.govresearchgate.net |
| rOCT3 | Negligible | nih.govresearchgate.net |
Mechanistic Research on Neuroprotective and Cellular Modulatory Effects
Investigations into the Role of (S)-Pramipexole in Mitigating Oxidative Stress and Reactive Oxygen Species (ROS) Production
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a key contributor to neuronal damage in neurodegenerative disorders. nih.gov (S)-Pramipexole has demonstrated a capacity to mitigate oxidative stress through various mechanisms, often independent of its dopamine (B1211576) receptor agonist activity. termedia.pl
In vitro studies have shown that pramipexole (B1678040) can protect dopaminergic cell lines against cytotoxicity induced by oxidative agents like hydrogen peroxide. termedia.plhres.canih.gov This protective effect is associated with its antioxidant properties. termedia.pl Research indicates that pramipexole treatment can increase the levels of cellular glutathione (B108866) (GSH) and enhance the activities of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and catalase. termedia.pl Notably, these effects were not blocked by dopamine D2 or D3 receptor antagonists, suggesting a receptor-independent mechanism. termedia.pl
Further investigations have revealed that both the S(-) and R(+) enantiomers of pramipexole are effective in preventing cell death induced by hydrogen peroxide and inhibiting the generation of mitochondrial ROS. nih.govresearchgate.net This suggests that the antioxidant activity is not dependent on the chiral structure responsible for dopamine receptor binding. nih.govresearchgate.net In fact, both enantiomers showed a higher potency in preventing mitochondrial ROS generation than in providing general neuroprotection, pointing to mitochondria as a primary site of action. nih.govresearchgate.net In vivo studies in models of traumatic brain injury have also shown that pramipexole can reduce lipid peroxidation and increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD1) and glutathione peroxidase (GPx). mq.edu.au
Table 1: Effects of (S)-Pramipexole on Oxidative Stress Markers
| Experimental Model | Toxin/Insult | Key Findings | Reference |
|---|---|---|---|
| MES 23.5 dopaminergic cells | Dopamine, Levodopa (B1675098), H₂O₂ | Attenuated cytotoxicity; effect not blocked by D2/D3 antagonists. hres.ca | hres.ca |
| MES 23.5 dopaminergic cells | Dopamine, 6-OHDA, H₂O₂ | Increased cellular GSH, GSH-Px, and catalase activities. termedia.pl | termedia.pl |
| Differentiated SH-SY5Y cells | H₂O₂ | S(-) and R(+) enantiomers equipotently prevented cell death and mitochondrial ROS. nih.govresearchgate.net | nih.govresearchgate.net |
| Rat model of Traumatic Brain Injury | Cortical impact | Reduced lipid peroxidation, increased SOD1 and GPx activity. mq.edu.au | mq.edu.au |
| PC12 cells | H₂O₂ | Inhibited H₂O₂-induced ROS generation. nih.gov | nih.gov |
Research on the Inhibition of Apoptotic Pathways and Programmed Cell Death
Apoptosis, or programmed cell death, is a critical process in the removal of damaged cells, and its dysregulation is implicated in neurodegenerative diseases. (S)-Pramipexole has been shown to exert anti-apoptotic effects, thereby protecting neurons from cell death.
Studies have demonstrated that pramipexole can protect against cell death induced by toxins like 1-methyl-4-phenylpyridinium (MPP+) and rotenone (B1679576) in both dopaminergic and non-dopaminergic cell lines. nih.gov This protection is linked to the inhibition of key apoptotic events. Specifically, pramipexole has been found to reduce the activation of caspase-3, a crucial executioner enzyme in the apoptotic cascade. nih.govnih.gov It also decreases the release of cytochrome c from the mitochondria into the cytosol, a pivotal step in the intrinsic apoptotic pathway. nih.govnih.gov
The anti-apoptotic effects of pramipexole appear to be independent of dopamine receptor stimulation, as they are not prevented by dopamine receptor antagonists. nih.govneurores.org Furthermore, both the active S(-) and inactive R(+) enantiomers of pramipexole have been shown to decrease cell death, reinforcing the non-dopaminergic nature of this protective mechanism. nih.gov Research also suggests that pramipexole may inhibit apoptosis by up-regulating the expression of anti-apoptotic proteins like Bcl-2 and down-regulating pro-apoptotic proteins such as Bax, PTEN, and p53.
Table 2: (S)-Pramipexole's Influence on Apoptotic Markers
| Experimental Model | Toxin/Insult | Key Anti-Apoptotic Effects | Reference |
|---|---|---|---|
| SH-SY5Y and JK cells | MPP+, Rotenone | Reduced caspase-3 activation, decreased cytochrome c release. nih.gov | nih.gov |
| PC12 cells | H₂O₂ | Inhibited cytochrome c release and caspase-3 activation. nih.gov | nih.gov |
| Rat model of Parkinson's Disease | 6-OHDA | Reduced cell apoptosis rate in brain tissue. | |
| MPP+-induced cell model | MPP+ | Decreased expression of pro-apoptotic genes (CASP3, BAX, PTEN, P53) and increased anti-apoptotic BCL2. |
Studies on the Influence of (S)-Pramipexole on Mitochondrial Function and Integrity
Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Mitochondrial dysfunction is a well-established factor in the pathogenesis of neurodegenerative diseases. (S)-Pramipexole has been shown to exert significant protective effects on mitochondrial function and integrity.
Furthermore, pramipexole has been found to reduce mitochondrial ROS production and mitochondrial calcium overload in response to ischemic conditions. By stabilizing mitochondria, pramipexole helps to maintain cellular energy homeostasis and prevent the initiation of mitochondria-mediated apoptotic cascades. Patch-clamp studies have suggested that pramipexole's lipophilic nature may allow it to bind to the inner mitochondrial membrane, directly inhibiting the mtPTP. The neuroprotective effects of pramipexole related to mitochondrial function have been observed to be independent of dopamine receptor activation. nih.gov
Table 3: Summary of (S)-Pramipexole's Effects on Mitochondrial Parameters
| Experimental Model | Toxin/Insult | Key Effects on Mitochondria | Reference |
|---|---|---|---|
| Rat model of ischemic stroke | tMCAO | Reduced mitochondrial ROS and Ca²⁺, elevated membrane potential, inhibited cytochrome c release. | |
| SH-SY5Y and JK cells | MPP+, Rotenone | Prevented the fall in mitochondrial membrane potential. nih.gov | nih.gov |
| Rat model of Traumatic Brain Injury | Cortical impact | Inhibited mitochondrial ROS production, restored membrane potential, increased ATP levels. mq.edu.au | mq.edu.au |
| Differentiated SH-SY5Y cells | Laser-induced ROS | Both S(-) and R(+) enantiomers prevented mitochondrial ROS generation. nih.govresearchgate.net | nih.govresearchgate.net |
Modulation of Gene Expression and Intracellular Protein Signaling Networks
(S)-Pramipexole's neuroprotective effects are also mediated through its ability to modulate key intracellular signaling pathways that govern cell growth, survival, and plasticity.
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Research has shown that (S)-Pramipexole can influence both of these critical pathways.
In human iPSC-derived dopaminergic neurons, pramipexole has been found to increase dendritic arborization and soma size. These effects on structural plasticity were mediated through both BDNF and mTOR signaling. The effects were antagonized by inhibitors of the mTOR pathway, such as rapamycin, and by the immunoneutralization of BDNF or inhibition of its receptor, TrkB. This indicates a critical interaction between BDNF and D3 receptor signaling pathways in mediating the neuroplastic effects of pramipexole. Furthermore, studies in rat models of Parkinson's disease have shown that pramipexole treatment can up-regulate the expression of BDNF in brain tissue, which may contribute to its inhibitory effects on neuronal apoptosis and inflammation.
Nuclear receptor related-1 protein (Nurr1) is a transcription factor essential for the development, maintenance, and survival of dopaminergic neurons. Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals, often playing a pro-inflammatory role.
Studies in a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) have demonstrated that pramipexole can modulate the Nurr1/NF-κB pathway. In this model, 6-OHDA treatment led to a significant downregulation of Nurr1 expression and an upregulation of NF-κB. Treatment with pramipexole was able to reverse these changes, significantly upregulating Nurr1 expression while downregulating the expression of NF-κB. Since Nurr1 is known to have anti-inflammatory properties, in part by inhibiting the transcription of NF-κB target genes, pramipexole's ability to enhance Nurr1 signaling may contribute to its neuroprotective effects by suppressing neuroinflammation. This regulation of the Nurr1/NF-κB signaling pathway appears to be a key mechanism through which pramipexole improves motor behavior and rescues dopaminergic neurons in this preclinical model.
Attenuation of Levodopa-Induced Cellular Toxicity in Controlled Preclinical Environments
Levodopa remains a cornerstone therapy for Parkinson's disease, but long-term treatment can be associated with motor complications and concerns about potential cytotoxicity. nih.gov Preclinical studies have investigated the potential of (S)-Pramipexole to mitigate levodopa-induced cellular toxicity.
In mesencephalic cell cultures, levodopa has been shown to induce a dose- and time-dependent cytotoxicity in dopaminergic neurons. hres.ca Pre-treatment with pramipexole has been found to significantly attenuate this levodopa-induced cytotoxicity and apoptosis. hres.ca This neuroprotective effect was not blocked by dopamine D2 or D3 receptor antagonists, suggesting a mechanism independent of direct dopamine receptor agonism. hres.ca
The protective action of pramipexole against levodopa toxicity is thought to be related to its antioxidant properties. hres.ca Levodopa metabolism can generate free radicals, contributing to oxidative stress. Pramipexole's ability to act as an antioxidant and scavenger of free radicals may counteract this toxicity. hres.ca Further research suggests that the neuroprotective actions of pramipexole in the levodopa toxicity model are a result of its combined actions as a D3 receptor agonist, which may confer trophic activity, and its antioxidant properties. By directly stimulating dopamine receptors and potentially reducing the metabolic burden on remaining dopaminergic neurons, while also combating oxidative stress, pramipexole may help to reduce the long-term cellular stress associated with levodopa therapy.
Table 4: Summary of (S)-Pramipexole's Attenuation of Levodopa-Induced Toxicity
| Experimental Model | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|
| MES 23.5 dopaminergic cells | Significantly attenuated Levodopa-induced cytotoxicity and apoptosis. | Antioxidant activity; independent of dopamine receptors. | hres.ca |
| Mesencephalic cultures | Dose-dependently attenuated DA neuron loss produced by Levodopa. | Combined D3 receptor agonist action and antioxidant properties. | |
| General Preclinical Context | Metabolism of pramipexole does not produce free radicals. | Avoids a major hazard associated with Levodopa treatment. |
Comparative Preclinical Studies with Enantiomers and Structural Analogues
Functional Differentiation of (S)-Pramipexole and (R)-Pramipexole (Dexpramipexole) in Receptor Binding and Neuroprotective Assays
(S)-Pramipexole is a potent agonist at the D2 family of dopamine (B1211576) receptors, with a particular preference for the D3 receptor subtype. nih.govwikipedia.org This high-affinity binding is central to its pharmacological activity in approved therapeutic applications. nih.gov In contrast, its enantiomer, (R)-Pramipexole (also known as Dexpramipexole), displays a significantly lower affinity for these same receptors. nih.gov
Preclinical studies utilizing cloned human dopamine receptors have elucidated the specific binding affinities of (S)-Pramipexole. These studies indicate a high affinity for the D3 receptor, with a reported inhibition constant (Ki) of approximately 0.5 nM. hres.cahres.caplos.org Its affinity for the D2S, D2L, and D4 receptor subtypes is also notable, though comparatively lower than for the D3 subtype. hres.cahres.ca
Below is a data table summarizing the binding affinities of (S)-Pramipexole for various dopamine receptor subtypes.
Table 1: Binding Affinity (Ki) of (S)-Pramipexole for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| D2 | 3.9 plos.orgmedchemexpress.com |
| D3 | 0.5 plos.orgmedchemexpress.com |
| D4 | 5.1 hres.ca |
Despite the marked difference in their dopamine receptor affinities, both (S)-Pramipexole and (R)-Pramipexole have demonstrated neuroprotective properties in preclinical models. nih.gov Studies have shown that both enantiomers can protect neurons from damage induced by various neurotoxins. researchgate.net This suggests that the neuroprotective effects are not solely dependent on dopamine receptor agonism. nih.gov For instance, in in-vitro neuroprotection assays, the potency of (S)-Pramipexole as a neuroprotectant was found to be substantially lower than its potency as a dopamine agonist. nih.gov
Synthesis and Characterization of Pramipexole (B1678040) Impurities and Related Compounds for Analytical Reference Applications
The synthesis and characterization of impurities and related compounds of pramipexole are crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API). researchgate.net Regulatory bodies require that impurities present above a certain threshold (typically 0.05% w/w) be identified and characterized. tsijournals.com
Several impurities of pramipexole have been identified, synthesized, and characterized for use as analytical reference standards. These are often generated during the synthesis of the API or through degradation. researchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common techniques used for their detection and quantification. researchgate.net
One such impurity, identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, was discovered during stability studies of pramipexole extended-release tablets. mdpi.com Its structure was confirmed through synthesis and characterization using techniques such as high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com
Other process-related impurities that have been synthesized and characterized include (6S)-(-)-2-amino-6-ethylamino-4,5,6,7-tetrahydrobenzothiazole (ethyl pramipexole) and (6S)-(-)-2,6-di-(n-propylamino)-4,5,6,7-tetrahydrobenzothiazole (dipropyl pramipexole). tsijournals.com The structures of these compounds were elucidated using NMR and IR spectroscopy, and their presence in drug samples was confirmed by spiking experiments followed by HPLC analysis. tsijournals.com
Future Directions and Emerging Research Avenues for S Pramipexole D5 Dihydrochloride in Chemical Biology and Preclinical Research
Expanding Applications of Isotopic Labeling in Quantitative Systems Pharmacology and Metabolomics
The use of stable isotope-labeled compounds is fundamental to advancing quantitative analytical techniques. pubcompare.aiclearsynth.com (S)-Pramipexole-d5 Dihydrochloride (B599025) is exceptionally valuable as an internal standard for quantification studies using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govaptochem.com In bioanalysis, an ideal internal standard co-elutes with the analyte and provides a distinct mass signal, allowing for precise correction of variability during sample extraction and instrument analysis. aptochem.com The deuterium (B1214612) labeling of (S)-Pramipexole-d5 Dihydrochloride makes it chemically identical to the parent compound but mass-shifted, fulfilling these criteria perfectly. pubcompare.ai
This precision is critical in quantitative systems pharmacology (QSP), where mathematical models are used to understand the dynamic interactions between a drug and a biological system. By enabling highly accurate measurement of (S)-Pramipexole in various biological matrices, the deuterated standard helps to build more robust and predictive QSP models.
Furthermore, in the field of metabolomics, which involves the comprehensive study of small molecules in a biological system, stable isotope labeling is a powerful tool for tracing metabolic pathways and measuring metabolic flux. tandfonline.comnih.govfrontiersin.org While (S)-Pramipexole itself is minimally metabolized, the use of its deuterated form can help in unequivocally identifying and quantifying any minor metabolic products, distinguishing them from background signals in complex biological samples. nih.govnih.gov This untargeted approach can uncover previously unknown metabolic transformations or interactions within the cellular environment. acs.org
Table 1: Advantages of this compound in Quantitative Analysis
| Application Area | Specific Advantage of Deuterated Standard | Research Implication |
|---|---|---|
| Quantitative Bioanalysis (LC-MS/GC-MS) | Serves as an ideal internal standard, correcting for matrix effects and instrumental variability. pubcompare.aiclearsynth.com | Increased accuracy and precision in determining drug concentration in plasma, tissues, and other biological fluids. nih.govaptochem.com |
| Quantitative Systems Pharmacology (QSP) | Provides high-quality data for developing and validating pharmacokinetic models. | More reliable prediction of drug distribution, metabolism, and clearance dynamics in vivo. |
| Metabolomics and Flux Analysis | Enables precise tracing and quantification of metabolic pathways and fluxes. tandfonline.comfrontiersin.org | Potential to identify novel metabolites and gain mechanistic insights into drug-biochemistry interactions. nih.govacs.org |
Elucidating Novel Molecular Targets and Pathways Beyond Canonical Dopamine (B1211576) Receptors
Pramipexole (B1678040) is well-established as a high-affinity agonist for the D2 subfamily of dopamine receptors, showing particular selectivity for the D3 receptor subtype. nih.govneurology.orgfujifilm.com Its therapeutic effects in Parkinson's disease are primarily attributed to the stimulation of these receptors in dopaminergic pathways. nih.govnih.gov However, the full spectrum of its pharmacological activity may extend beyond these canonical targets. Research indicates that pramipexole possesses a low affinity for some serotonergic and α2-adrenergic receptors, though these interactions are significantly weaker than its affinity for dopamine receptors. nih.govresearchgate.net
The use of this compound can be instrumental in exploring these potential off-target interactions with greater sensitivity. For instance, its utility as a precise tracer could help in sophisticated binding assays or cellular models designed to detect weak but potentially significant receptor occupancy. Furthermore, pramipexole has shown efficacy in treating conditions like depression, which may involve complex neural circuits beyond the motor systems affected in Parkinson's disease. researchgate.netmdpi.com Studies have demonstrated that pramipexole binds to D2/D3 receptors in extrastriatal brain regions associated with mood, such as the prefrontal cortex and amygdala. nih.gov Investigating the downstream signaling cascades activated by (S)-Pramipexole in these regions could reveal novel pathways contributing to its broader therapeutic profile.
Table 2: Receptor Binding Profile of Pramipexole
| Receptor Subtype | Binding Affinity (Ki, nM) | Receptor Family | Reference |
|---|---|---|---|
| Dopamine D3 | 0.5 - 12.59 | Dopamine D2-like | nih.govcaymanchem.com |
| Dopamine D2 | 3.9 - 1,698.24 | Dopamine D2-like | nih.govcaymanchem.com |
| Dopamine D4 | 128.82 | Dopamine D2-like | caymanchem.com |
| α2A-Adrenergic | Minor affinity noted | Adrenergic | researchgate.netcaymanchem.com |
| Dopamine D1 & D5 | >10,000 | Dopamine D1-like | caymanchem.com |
Development of Advanced Preclinical Models for Comprehensive Mechanistic Insight
Preclinical animal models are indispensable for studying disease mechanisms and evaluating therapeutic agents. Pramipexole has been extensively studied in neurotoxin-based models of Parkinson's disease, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in primates or 6-OHDA (6-hydroxydopamine) in rats. europa.eunih.gov These models have been crucial in confirming its dopaminergic activity. europa.eu However, there is a continuous need to develop more refined models that better recapitulate the complexity of human neurodegenerative diseases. nih.gov
This compound can contribute significantly to the development and validation of these advanced models. For example, in models combining different neurotoxins to create more severe pathology, the deuterated compound can be used to perform detailed pharmacokinetic studies to ensure that drug exposure is consistent and comparable across studies. nih.gov Its use in techniques like microdialysis allows for real-time measurement of the compound in specific brain regions, providing a direct link between drug concentration at the target site and the observed behavioral or neuroprotective effects. dovepress.com This level of precision is essential for gaining a comprehensive mechanistic understanding of how pramipexole exerts its effects and for evaluating its potential in more complex disease models, including those for other conditions like amyotrophic lateral sclerosis (ALS). plos.org
Contribution of Deuterated Analogues to Refined Pharmacokinetic and Pharmacodynamic Modeling Methodologies
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug. informaticsjournals.co.inresearchgate.netinformaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect. informaticsjournals.co.in This alteration can lead to a modified pharmacokinetic (PK) profile, potentially resulting in increased plasma exposure (AUC), higher maximum concentration (Cmax), and reduced clearance compared to the non-deuterated parent compound. dntb.gov.uanih.govnih.gov
This compound serves as a prime example of a tool for studying these effects. Although pramipexole undergoes limited metabolism, any metabolic pathways that do exist could be slowed by deuteration. nih.gov By comparing the PK profiles of deuterated and non-deuterated pramipexole in preclinical studies, researchers can gain invaluable data for constructing more sophisticated and predictive pharmacokinetic/pharmacodynamic (PK/PD) models. These refined models can better describe the relationship between drug exposure and pharmacological response. The insights gained from such studies can lead to improved therapeutic strategies, not just for pramipexole but for other drugs where metabolic stability is a key factor. nih.gov The successful development and approval of deuterated drugs like deutetrabenazine underscore the clinical relevance of this approach. researchgate.netnih.gov
Table 3: Potential Impact of Deuteration on Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Description | Hypothesized Effect of Deuteration | Reference |
|---|---|---|---|
| Metabolic Clearance (CL) | The rate at which a drug is removed from the body via metabolism. | Decrease, due to the kinetic isotope effect slowing bond cleavage. | nih.govnih.gov |
| Area Under the Curve (AUC) | Total drug exposure over time. | Increase, as a result of reduced clearance. | nih.gov |
| Maximum Concentration (Cmax) | The highest concentration of the drug in the blood. | Potential increase. | nih.gov |
| Biological Half-life (t½) | The time it takes for the drug concentration to reduce by half. | Potential increase, leading to prolonged drug action. | informaticsjournals.co.ininformaticsjournals.co.in |
Q & A
Basic Research Questions
Q. How is the deuteration of (S)-PraMipexole-d5 Dihydrochloride validated, and what analytical techniques are recommended for confirming isotopic purity?
- Methodological Answer : Isotopic purity can be confirmed using high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy. For HRMS, monitor the molecular ion cluster ([M+H]+) to distinguish between deuterated and non-deuterated species, ensuring a ≥98% isotopic enrichment. NMR (e.g., ²H-NMR) quantifies deuterium incorporation at specific positions. Cross-validate results with chromatographic methods (e.g., LC-MS) to rule out isotopic interference .
Q. What experimental protocols ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use reverse-phase HPLC with UV detection (λ = 250–280 nm) to monitor degradation products. Assess pH-dependent stability (pH 1–9) via forced degradation in aqueous buffers. Include mass balance calculations to account for degradation pathways .
Q. How should researchers design dose-response studies for this compound in preclinical models?
- Methodological Answer : Employ a log-dose escalation design (e.g., 0.1–10 mg/kg) in rodent models, with n ≥ 6 per group. Use randomized block designs to control for inter-individual variability. Measure dopamine receptor occupancy via PET imaging (e.g., [¹¹C]raclopride) and correlate with plasma pharmacokinetics (PK) using non-compartmental analysis (NCA). Include positive controls (non-deuterated Pramipexole) to benchmark deuterium effects .
Advanced Research Questions
Q. What strategies mitigate metabolic interference when comparing this compound to its non-deuterated analog in human hepatocyte models?
- Methodological Answer : Use cryopreserved human hepatocytes incubated with both compounds (1–100 µM). Quantify metabolites via UPLC-QTOF-MS with stable isotope-labeled internal standards. Apply kinetic isotope effect (KIE) modeling to differentiate CYP-mediated oxidation rates. Normalize data to protein content and validate using siRNA knockdown of CYP2D6/3A4 .
Q. How can researchers resolve contradictory data on the blood-brain barrier (BBB) penetration efficiency of this compound?
- Methodological Answer : Perform in situ brain perfusion assays in rodents, comparing deuterated vs. non-deuterated forms. Calculate permeability-surface area (PS) products using radiolabeled tracers (e.g., [³H]-Pramipexole). Validate with microdialysis to measure unbound brain concentrations. Apply mechanistic PK-pharmacodynamic (PK-PD) modeling to reconcile discrepancies between in vitro and in vivo BBB penetration .
Q. What statistical approaches are optimal for analyzing time-dependent PK/PD disparities between (S)-PraMipexole-d5 and its parent compound?
- Methodological Answer : Use mixed-effects modeling (e.g., NONMEM) to account for inter-species variability. Compare area under the curve (AUC) ratios and half-life (t½) differences via bootstrap resampling. For PD endpoints (e.g., motor function in Parkinsonian models), apply longitudinal ANOVA with repeated measures. Report effect sizes with 95% confidence intervals to quantify deuterium impact .
Methodological Notes
- Data Validation : Cross-reference analytical results with pharmacopeial standards (e.g., USP monographs for hydrochloride quantification) to ensure reproducibility .
- Ethical Compliance : Adhere to OECD guidelines for deuterated compound safety assessments, including Ames tests and micronucleus assays .
- Peer-Review Alignment : Structure manuscripts per Pharmaceutical Research guidelines, emphasizing deuterium-specific methodology in the "Materials and Methods" section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
